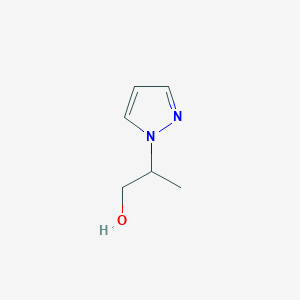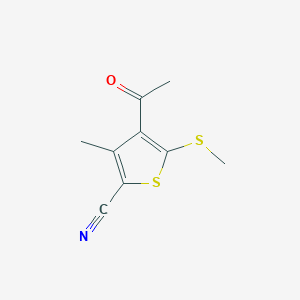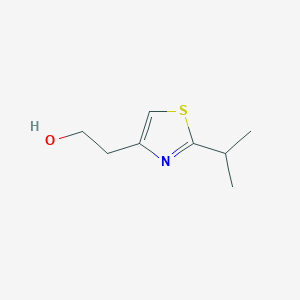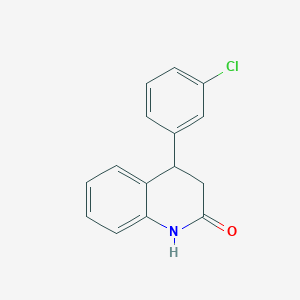
2-(1H-pyrazol-1-yl)propan-1-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as 2-(1H-pyrazol-1-yl)propan-1-ol, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Antimicrobial Potential
Some derivatives of pyrazole compounds have shown good antimicrobial potential . This suggests that 2-(1H-pyrazol-1-yl)propan-1-ol could be used in the development of new antimicrobial agents.
Anti-inflammatory and Analgesic Properties
Pyrazole compounds are known to possess anti-inflammatory and analgesic properties . This suggests that 2-(1H-pyrazol-1-yl)propan-1-ol could potentially be used in the treatment of inflammation and pain.
Anticancer Activities
Some pyrazole compounds have shown potential for growth inhibition in cancer cells . This suggests that 2-(1H-pyrazol-1-yl)propan-1-ol could be explored for its potential anticancer activities.
Anticonvulsant Properties
Pyrazole compounds are also known for their anticonvulsant properties . This suggests that 2-(1H-pyrazol-1-yl)propan-1-ol could potentially be used in the treatment of convulsive disorders.
Anthelmintic Activities
Pyrazole compounds have been found to possess anthelmintic activities . This suggests that 2-(1H-pyrazol-1-yl)propan-1-ol could potentially be used in the treatment of parasitic worm infections.
Antioxidant Properties
Pyrazole compounds are known for their antioxidant properties . This suggests that 2-(1H-pyrazol-1-yl)propan-1-ol could potentially be used in the prevention of diseases caused by oxidative stress.
Herbicidal Activities
Pyrazole compounds have been found to possess herbicidal activities . This suggests that 2-(1H-pyrazol-1-yl)propan-1-ol could potentially be used in the development of new herbicides.
Propiedades
IUPAC Name |
2-pyrazol-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-6(5-9)8-4-2-3-7-8/h2-4,6,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPLWMNHSXWAPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618637 | |
| Record name | 2-(1H-Pyrazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)propan-1-ol | |
CAS RN |
191725-73-2 | |
| Record name | 2-(1H-Pyrazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)








